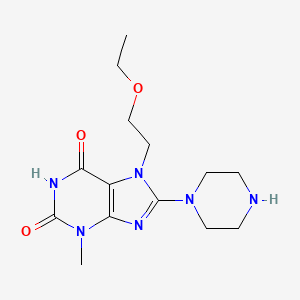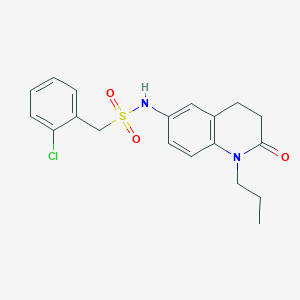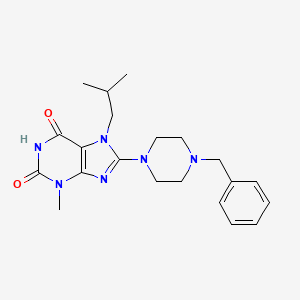
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is a topic of interest due to their potential as enzyme inhibitors. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been explored, revealing structure-activity relationships and their role as inhibitors of kynurenine 3-hydroxylase . Similarly, the creation of compounds with phenyl-1,2,3-triazole moieties has been reported, with a focus on their ability to inhibit human carbonic anhydrase isoforms . Another study synthesized a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, to test for cytotoxicity and carbonic anhydrase inhibition . These studies highlight the diverse synthetic routes and the importance of substituent variation in achieving biological activity.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide has been characterized, showing π-π interactions and hydrogen bonding that form a three-dimensional network, which could be significant for its biological function . This structural information is vital for understanding how these compounds interact with their target enzymes and can guide the design of more potent inhibitors.
Chemical Reactions Analysis
The reactivity of benzenesulfonamide derivatives with various reagents can lead to a range of products with potential biological activities. For instance, the reaction of 2-thiophenesulfonamide with trichloroacetaldehyde yielded N-(2,2,2-trichloro-1-hydroxyethyl)-2-thiophenesulfonamide, which further reacted with different arenes to form N-(1-aryl-2,2,2-trichloroethyl)-2-thiophenesulfonamides . These reactions not only expand the chemical space of benzenesulfonamide derivatives but also provide insights into the regioselectivity and potential for generating diverse molecular scaffolds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. These properties are essential for their biological function, as they affect solubility, stability, and interaction with biological targets. For example, the introduction of flexible triazole moieties was intended to confer additional flexibility, which could impact the binding affinity and selectivity of the compounds towards different isoforms of carbonic anhydrase . Understanding these properties is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds.
Applications De Recherche Scientifique
Pharmacological Applications
A study conducted by Ş. Küçükgüzel et al. (2013) synthesized derivatives related to celecoxib, which demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds showed lower gastric toxicity and significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, indicating their potential as therapeutic agents (Ş. Küçükgüzel et al., 2013).
Biochemical Evaluation
N-(4-phenylthiazol-2-yl)benzenesulfonamides were evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, by S. Röver et al. (1997). The study identified compounds with high-affinity inhibition, providing insights into the pathway's role in neuronal injury and potential therapeutic applications (S. Röver et al., 1997).
Endothelin Antagonism
Research by N. Murugesan et al. (1998) on biphenylsulfonamide derivatives identified novel endothelin-A (ETA) selective antagonists, revealing the impact of specific structural modifications on binding and functional activity. These findings contribute to understanding endothelin's role in cardiovascular diseases and the development of targeted therapies (N. Murugesan et al., 1998).
Photosensitizers for Cancer Therapy
A study by M. Pişkin et al. (2020) introduced new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, showing high singlet oxygen quantum yield. These properties make them suitable for Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting the compound's potential in medical applications (M. Pişkin et al., 2020).
Inhibition of Carbonic Anhydrase
Carbonic anhydrase inhibitors incorporating sulfonamide scaffolds have shown significant intraocular pressure-lowering properties, with potential applications in treating glaucoma. A. Casini et al. (2002) synthesized compounds demonstrating strong affinity towards carbonic anhydrase isozymes, underscoring the therapeutic value in ophthalmology (A. Casini et al., 2002).
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3S3/c18-17(19,20)12-3-1-4-14(9-12)27(23,24)21-11-16(22,13-6-8-25-10-13)15-5-2-7-26-15/h1-10,21-22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQMURHFKVEOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

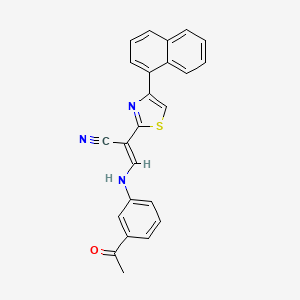

![N-(2,6-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2528934.png)
![3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine](/img/structure/B2528935.png)
![{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine](/img/structure/B2528937.png)

![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)

![5-Ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2528947.png)
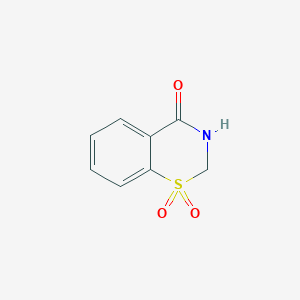
![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide](/img/structure/B2528949.png)
